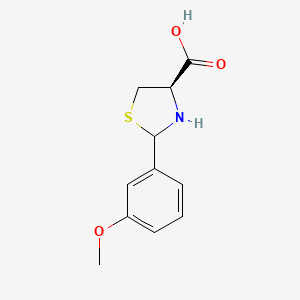

(4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

(4R)-2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a 1,3-thiazolidine ring substituted at the 2-position with a 3-methoxyphenyl group and a carboxylic acid moiety at the 4-position with (4R) stereochemistry. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen, often synthesized via condensation of aldehydes with cysteine or its derivatives .

Properties

IUPAC Name |

(4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVACMXQCMBZPME-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2N[C@@H](CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a 3-methoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazolidine-4-carboxylic acids are highly dependent on the substituents at the 2-position of the thiazolidine ring. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physicochemical Properties

Notes:

- Positional isomerism: The 3-methoxy (target) vs. 4-methoxy (1b) analogs exhibit distinct electronic profiles.

- Functional group variations : The 3-hydroxyphenyl analog () may exhibit higher polarity and hydrogen-bonding capacity due to the –OH group, contrasting with the methoxy group’s lipophilic and steric effects .

- Electron-withdrawing groups : Nitro (Compound 10) and trifluoromethyl () substituents increase electrophilicity, which correlates with enhanced antimicrobial and antiviral activities in related compounds .

Stereochemical Considerations

The (4R) configuration is critical for biological activity in thiazolidines. For example:

- (2R,4R) vs. (2S,4R) diastereomers : highlights that acylation of thiazolidine derivatives yields distinct stereoisomers, with (2R,4R) configurations often dominating under specific reaction conditions. These stereochemical differences can drastically alter receptor binding and metabolic stability .

- Crystal structures : (2R,4R)-configured thiazolidines derived from hexoses () demonstrate rigid conformations stabilized by intramolecular hydrogen bonds, suggesting that stereochemistry influences solubility and crystallinity .

Antimicrobial and Antiviral Activities :

- Nitro-substituted analogs : 2-(4-Nitrophenyl)-... (Compound 10) exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a zone of inhibition of 22 mm, attributed to the electron-withdrawing nitro group enhancing membrane penetration .

- Methoxy-substituted analogs : Compound 1b (4-methoxyphenyl) demonstrated antiviral activity against avian influenza and infectious bronchitis viruses, likely due to improved solubility and target affinity .

- Hydroxyphenyl analog: The 3-hydroxyphenyl derivative may act as a reactive oxygen species (ROS) scavenger, as hydroxyl groups are known to participate in antioxidant mechanisms .

Metabolic and Pharmacological Roles :

- Thiazolidines like ITCA (indolylmethyl analog, ) are intermediates in serotonin metabolism, suggesting that the target compound may also interact with neurotransmitter pathways .

Biological Activity

(4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a thiazolidine ring and a methoxy-substituted phenyl group, which may influence its interaction with biological targets.

- Chemical Formula : C11H13NO3S

- Molecular Weight : 239.29 g/mol

- CAS Number : 222404-25-3

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that thiazolidine derivatives, including this compound, possess significant antioxidant properties. The compound demonstrated an IC50 value of 18.17 µg/mL in DPPH free radical scavenging assays, indicating its effectiveness in neutralizing free radicals .

2. Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Molecular docking studies revealed strong binding interactions with tyrosinase, suggesting potential as a skin-whitening agent or treatment for hyperpigmentation. The IC50 value for tyrosinase inhibition was reported at 16.5 ± 0.37 µM, comparable to standard inhibitors like kojic acid .

3. Antimicrobial Properties

Thiazolidine derivatives have been recognized for their antimicrobial effects. Research indicates that this compound exhibits both antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Toxicological Studies

While the biological activities are promising, toxicological assessments are crucial for understanding safety profiles:

- A study involving zebrafish models assessed the compound's effects on testicular tissue and embryonic development. Results indicated mitochondrial degeneration in Sertoli cells and increased cell death rates at higher concentrations (0.6 mM) .

- Observations included structural abnormalities in testicular cells and potential impacts on testosterone production due to cellular stress .

Case Study 1: Zebrafish Model

In a controlled study, zebrafish were exposed to varying concentrations of the compound to evaluate developmental toxicity. The findings revealed significant morphological abnormalities and cellular degeneration in reproductive tissues, suggesting that while the compound has therapeutic potential, careful consideration of dosage is necessary to mitigate adverse effects .

Case Study 2: Antioxidant Efficacy

A comparative analysis of the antioxidant activity of various thiazolidine derivatives highlighted this compound as one of the most effective compounds in scavenging free radicals. This positions it as a potential candidate for formulations aimed at oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4R)-2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves condensation of substituted benzaldehydes with cysteine derivatives, followed by cyclization. Key steps include:

- Catalysts : Use of chiral auxiliaries or enantioselective catalysts (e.g., palladium or copper) to control the (4R) stereochemistry .

- Solvents : Polar aprotic solvents like DMF enhance cyclization efficiency, while toluene may improve regioselectivity in multi-step reactions .

- Workup : Acidic or basic conditions during crystallization can isolate the desired enantiomer. Validate purity via chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm methoxyphenyl substitution and thiazolidine ring formation. NOESY experiments verify spatial arrangement of substituents .

- X-ray Crystallography : Resolve absolute configuration (e.g., (4R)) and detect potential racemization during synthesis .

- Mass Spectrometry : HRMS confirms molecular formula (CHNOS) and detects impurities from incomplete cyclization .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the thiazolidine ring under acidic/basic conditions or oxidation of the methoxy group.

- Stabilization : Store at -20°C in inert atmospheres (argon) with desiccants. Use lyophilization for long-term storage .

- Monitoring : Periodic HPLC analysis to track degradation products like cysteine derivatives or demethylated analogs .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s biological activity compared to analogs with other aryl groups (e.g., chlorophenyl or hydroxyphenyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron Effects : Methoxy groups enhance electron density, potentially improving binding to targets like enzymes or receptors. Compare with chlorophenyl (electron-withdrawing) analogs using molecular docking .

- Solubility : LogP measurements to assess hydrophobicity; methoxy groups may reduce solubility compared to hydroxylated derivatives .

- Biological Assays : Test antimicrobial or enzyme inhibitory activity against analogs in standardized assays (e.g., MIC for antimicrobials) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- In Silico Modeling :

- ADMET Prediction : Tools like SwissADME predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions).

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., bacterial dihydrofolate reductase) .

- Validation : Correlate predictions with in vitro permeability assays (e.g., PAMPA) and microsomal stability tests .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values) for this compound?

- Methodological Answer :

- Source Analysis : Cross-check assay conditions (e.g., pH, buffer composition) and cell lines used. Retracted studies (e.g., ) require independent replication .

- Standardization : Use pharmacopeial reference standards (e.g., USP guidelines) for activity assays to minimize variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers .

Q. What strategies are recommended for modifying the thiazolidine ring to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Ring Modifications :

- Steric Shielding : Introduce bulky groups (e.g., gem-dimethyl at C5) to slow enzymatic ring-opening .

- Bioisosteres : Replace sulfur with selenium or oxygen to alter metabolic pathways .

- Prodrug Design : Mask the carboxylic acid group as an ester to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.